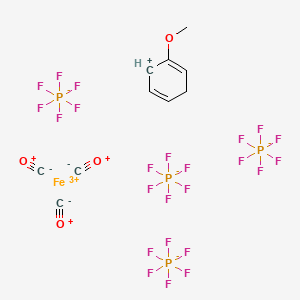
Gly-L-Cys(1)-L-Cys(2)-L-Ser-L-Asn-L-Pro-L-Val-L-Cys(1)-L-His-L-Leu-L-Glu-L-His-L-Ser-L-Asn-L-Leu-L-Cys(2)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Conotoxin M II: is a peptide neurotoxin isolated from the venom of marine cone snails. It belongs to the M-superfamily of conotoxins, which are characterized by their disulfide-rich structures and potent biological activities. These peptides are known for their ability to selectively target and modulate nicotinic acetylcholine receptors, making them valuable tools in neurobiological research and potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The chemical synthesis of a-Conotoxin M II involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically includes the following steps:
Amino Acid Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of a-Conotoxin M II may involve large-scale SPPS with optimized conditions to enhance yield and purity. Advanced techniques such as microwave-assisted peptide synthesis and automated peptide synthesizers can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: a-Conotoxin M II undergoes several chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and biological activity.
Reduction: Breaking of disulfide bonds to study the peptide’s linear form and its folding pathways.
Substitution: Introduction of non-natural amino acids or modifications to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes standard peptide coupling reagents and protecting group strategies.
Major Products:
Oxidized Form: The biologically active form with disulfide bonds.
Reduced Form: The linear peptide without disulfide bonds.
Modified Peptides: Variants with enhanced properties for research or therapeutic use.
Aplicaciones Científicas De Investigación
a-Conotoxin M II has a wide range of scientific research applications:
Neurobiology: Used to study the function and modulation of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Pharmacology: Serves as a lead compound for developing new drugs targeting neurological disorders such as pain, addiction, and neurodegenerative diseases.
Biochemistry: Aids in understanding protein folding, disulfide bond formation, and peptide-receptor interactions.
Medicine: Potential therapeutic applications in treating conditions like chronic pain and nicotine addiction.
Mecanismo De Acción
a-Conotoxin M II exerts its effects by binding to specific subtypes of nicotinic acetylcholine receptors (nAChRs) on neuronal cells. This binding inhibits the normal function of these receptors, leading to the blockade of synaptic transmission. The peptide’s high selectivity and potency make it a valuable tool for dissecting the roles of different nAChR subtypes in physiological and pathological processes.
Comparación Con Compuestos Similares
a-Conotoxin GI: Another conotoxin that targets nAChRs but with different selectivity and potency profiles.
a-Conotoxin ImI: Known for its high affinity for certain nAChR subtypes, making it useful in neurobiological studies.
a-Conotoxin PnIA: Exhibits unique receptor binding properties and is used to explore nAChR diversity.
Uniqueness of a-Conotoxin M II: a-Conotoxin M II is unique due to its specific targeting of certain nAChR subtypes, which provides insights into receptor function and potential therapeutic applications. Its distinct disulfide bond pattern and sequence contribute to its unique pharmacological profile.
Propiedades
Fórmula molecular |
C67H103N23O22S4 |
|---|---|
Peso molecular |
1710.9 g/mol |
Nombre IUPAC |
3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
Clave InChI |
DUQYFGMBLOPGBY-XCQLYXDWSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


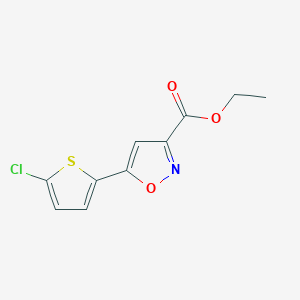
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
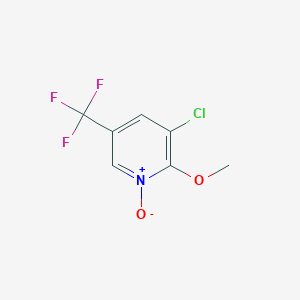



![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)
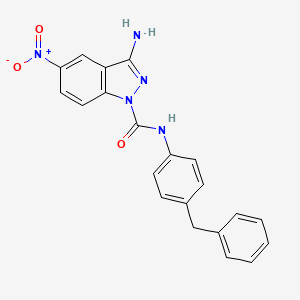

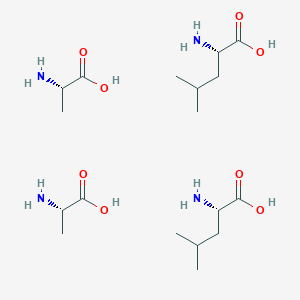
![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
